molecular formula C15H18N4O3 B2938042 Furan-2-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 946323-75-7

Furan-2-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2938042
CAS No.: 946323-75-7
M. Wt: 302.334
InChI Key: ADFAQCLZRGWTAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan-2-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone: . This compound features a furan ring, a pyrimidinyl group, and a piperazinyl moiety, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone . Common synthetic routes include:

  • Furan Synthesis: : The furan ring can be synthesized through the cyclization of 1,4-diketones or the dehydration of furfural derivatives.

  • Pyrimidinyl Group Introduction: : The pyrimidinyl group can be introduced through a series of reactions involving the condensation of appropriate precursors, such as amidines and β-dicarbonyl compounds.

  • Piperazinyl Group Introduction: : The piperazinyl group can be introduced through nucleophilic substitution reactions involving piperazine derivatives.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

  • Reduction: : The compound can be reduced to form corresponding amines or alcohols.

  • Substitution: : The pyrimidinyl and piperazinyl groups can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Common nucleophiles include amines, alcohols, and halides.

Major Products Formed

  • Oxidation: : Furan-2-carboxylic acid derivatives.

  • Reduction: : Corresponding amines or alcohols.

  • Substitution: : Various substituted pyrimidinyl and piperazinyl derivatives.

Scientific Research Applications

Furan-2-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone: has several scientific research applications, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Furan-2-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Furan-2-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone: can be compared with other similar compounds, such as:

  • Furan-2-carboxylic acid derivatives: : Similar in structure but lacking the pyrimidinyl and piperazinyl groups.

  • Pyrimidinyl derivatives: : Similar in the pyrimidinyl group but lacking the furan and piperazinyl moieties.

  • Piperazinyl derivatives: : Similar in the piperazinyl group but lacking the furan and pyrimidinyl groups.

These comparisons highlight the uniqueness of This compound

Properties

IUPAC Name

furan-2-yl-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-11-16-13(10-14(17-11)21-2)18-5-7-19(8-6-18)15(20)12-4-3-9-22-12/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFAQCLZRGWTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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